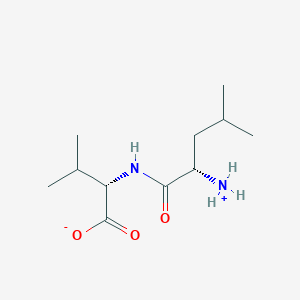

H-Leu-val-OH

Description

Overview of Dipeptide Classification and Biological Significance

The biological significance of dipeptides is vast and multifaceted. They are not merely intermediates in protein digestion and metabolism but also possess distinct biological activities. numberanalytics.comhmdb.ca Dipeptides are involved in a wide array of physiological processes, including:

Protein Synthesis: They serve as fundamental building blocks for the creation of more complex proteins. numberanalytics.comontosight.ai

Metabolism: Dipeptides play a role in various metabolic pathways. ontosight.ai

Enzymatic Reactions: They can act as substrates or inhibitors in enzymatic reactions. ontosight.ai

Cell Signaling: Some dipeptides are known to have cell-signaling effects. hmdb.ca

Nitrogen Distribution: In plants, dipeptides are crucial for nitrogen reallocation between different tissues. researchgate.net

Many dipeptides exhibit greater water solubility than their constituent amino acids, a property that is advantageous in various biological and research applications. turito.com For instance, the dipeptide Alanine-Glutamine is significantly more soluble than glutamine alone. turito.com

Specific Role of H-Leu-Val-OH as a Leucine-Valine Dipeptide

This compound, also known as L-Leucyl-L-Valine, is a dipeptide formed from the amino acids L-leucine and L-valine. nih.gov As a product of protein breakdown, it is considered a metabolite. hmdb.canih.gov Leucine (B10760876) and valine are both branched-chain amino acids (BCAAs), which are essential amino acids that play a critical role in muscle metabolism and protein synthesis. taylorandfrancis.comdrugbank.com

The specific functions and roles of this compound are a subject of ongoing research. Studies suggest its involvement in:

Metabolic Processes: It is being investigated for its role in metabolic pathways, with potential implications for understanding conditions like obesity. chemimpex.com

HSP Response: Research in rats has shown that the Leu-Val peptide can increase the expression of heat shock proteins (HSP70 and HSP25) in skeletal muscle during exercise. researchgate.net

Antioxidant Response: The same study indicated that Leu-Val can restore the expression of components of the antioxidant system. researchgate.net

Historical Perspective of Dipeptide Research in Chemical Biology

The study of peptides dates back to the early 20th century, with the work of Emil Fischer being a cornerstone in the field of peptide chemistry. numberanalytics.com His research, including the synthesis of dipeptides, was instrumental in understanding the structure of proteins. numberanalytics.com The development of solid-phase peptide synthesis (SPPS) in 1963 revolutionized the field, making the synthesis of peptides more efficient and accessible for research. univie.ac.atfrontiersin.org This technological advancement paved the way for more in-depth studies of dipeptides and their functions. Early research focused on their role as simple building blocks, but it has since expanded to recognize their specific regulatory and signaling functions. researchgate.net

Current Research Trends and Future Directions for Dipeptides in Academic Studies

Current research on dipeptides is increasingly focused on their specific biological activities and potential therapeutic applications. mdpi.comnih.gov There is a growing interest in understanding how dipeptides function as regulatory molecules in various biological systems. researchgate.net

Key trends and future directions include:

Therapeutic Potential: The unique properties of dipeptides are being explored for the development of new drugs and nutritional supplements. ontosight.aismolecule.com Their potential to modulate cellular processes makes them attractive candidates for treating a range of diseases. mdpi.com

Metabolomics and Proteomics: Advances in analytical techniques are allowing for more comprehensive studies of dipeptides in complex biological samples, shedding light on their roles in health and disease. nih.gov

Green Chemistry: There is a growing emphasis on developing more environmentally friendly methods for peptide synthesis to support the increasing demand for peptide-based therapeutics. nih.govtandfonline.com

Drug Delivery: Cell-penetrating peptides are being investigated as tools for delivering drugs across cellular membranes, including the blood-brain barrier. mdpi.com

The field is moving from a structural analysis of dipeptides to a more detailed exploration of their biological activities and therapeutic potential. mdpi.com Continued research is expected to uncover new and exciting applications for these versatile molecules in medicine and biotechnology. numberanalytics.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSUKZSLOATHMH-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929169 | |

| Record name | L-Leucyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13588-95-9 | |

| Record name | L-Leucyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conformational Analysis and Molecular Dynamics of H Leu Val Oh

Spectroscopic Methods for Conformational Elucidation

Spectroscopic techniques are powerful tools for probing the average conformational features of peptides in solution. These methods provide critical experimental data that can be used to build and validate molecular models.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides in solution. researchgate.net By analyzing parameters such as chemical shifts, scalar spin-spin coupling constants (SSCCs), and Nuclear Overhauser Effects (NOEs), a detailed picture of the peptide's conformational preferences can be constructed.

For a small dipeptide like H-Leu-Val-OH, the observed NMR parameters represent a population-weighted average over all rapidly interconverting conformers. researchgate.net Linear peptides are known to be highly flexible, meaning their chemical shifts are primarily determined by the amino acid type rather than a fixed conformation. ias.ac.in Computational studies have been employed to develop procedures for modeling the side-chain conformations of dipeptides containing aliphatic hydrophobic residues like valine and leucine (B10760876) by correlating theoretical and experimental SSCCs. nih.gov These models help in understanding the preferred staggered structures (rotamers) of the side chains.

Table 1: Computationally Derived Fourier Coefficients for Karplus Equations of Leucine and Valine Dipeptides This table presents theoretical coefficients used to relate observed ³J-coupling constants to the chi (χ₁) torsion angle, which defines the side-chain orientation. These values are crucial for computational modeling of the side-chain conformation. nih.gov

| Residue | Fourier Coefficient | Value (Hz) |

| Valine | A | 7.99 |

| B | -1.15 | |

| C | 4.48 | |

| Leucine | A | 7.62 |

| B | -1.02 | |

| C | 5.43 | |

| Data derived from computational studies on dipeptide models. nih.gov |

Hydrogen-Deuterium (H/D) exchange is an NMR-based method used to identify amide protons that are protected from the solvent, typically due to their involvement in stable intramolecular hydrogen bonds. pnas.orgpnas.org The peptide is dissolved in a solvent containing deuterium (B1214612) oxide (D₂O), and the rate at which the amide protons (NH) exchange with deuterium is measured. Protons that are exposed to the solvent exchange rapidly, leading to the disappearance of their signal in the ¹H-NMR spectrum. In contrast, protons buried within the core of a folded structure or engaged in hydrogen bonding are shielded from the solvent and exchange much more slowly. amazon.co.uk

For a small, flexible dipeptide like this compound, which is unlikely to form stable, persistent intramolecular hydrogen bonds in solution, the single amide proton (linking Leu and Val) is expected to be fully solvent-exposed. Therefore, it would undergo rapid H/D exchange. Studies on protonated amino acid methyl esters in the gas phase have shown that the exchange rates for amino group hydrogens can be influenced by the side chain structure, with bulkier side chains sometimes hindering the exchange process. researchgate.net

The temperature dependence of amide proton chemical shifts provides another valuable tool for identifying hydrogen-bonded protons. ias.ac.in In these experiments, ¹H-NMR spectra are recorded over a range of temperatures, and the change in chemical shift per degree Kelvin (dδ/dT, the temperature coefficient) is calculated for each amide proton. ias.ac.inresearchgate.net

Amide protons that are exposed to the solvent typically exhibit a large temperature coefficient (more negative than -4.6 ppb/K), as their chemical shifts are sensitive to the breaking of hydrogen bonds with solvent molecules as the temperature increases. researchgate.net Conversely, amide protons involved in stable, intramolecular hydrogen bonds are shielded from the solvent and show a much smaller dependence on temperature (dδ/dT > -3 ppb/K). ias.ac.in

For this compound, the Valine NH proton is expected to be solvent-exposed and would therefore display a temperature coefficient typical of a non-hydrogen-bonded amide. This would be consistent with a flexible, random coil-like conformational ensemble in solution. ias.ac.in

Table 2: Typical Amide Proton Temperature Coefficients (dδ/dT) This table shows the generally accepted ranges for temperature coefficients and their structural interpretation in polar solvents like DMSO. ias.ac.inresearchgate.net

| dδ/dT (ppb/K) | Interpretation |

| > -3.0 | Intramolecularly hydrogen-bonded (solvent-shielded) |

| < -4.6 | Solvent-exposed (not in a stable H-bond) |

| -3.0 to -4.6 | Ambiguous / Weakly H-bonded |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of left- and right-circularly polarized light by chiral molecules. photophysics.com In peptide and protein analysis, CD is particularly sensitive to the secondary structure. The peptide bond is the principal chromophore in the far-UV region (190-250 nm), and its arrangement in space gives rise to characteristic CD spectra for different secondary structures like α-helices, β-sheets, and random coils. photophysics.com

A small, flexible dipeptide such as this compound is not expected to adopt a stable secondary structure in solution. Its CD spectrum would likely be dominated by signals characteristic of a random coil conformation. This typically involves a strong negative band around 195-200 nm. Studies of individual amino acids, such as L-leucine in the solid state, show a positive maximum around 200 nm, which arises from the n → π* transition of the carboxyl chromophore. researchgate.netnih.gov For the dipeptide in solution, the peptide bond chromophore's signal would be the most prominent feature, indicating a lack of ordered structure.

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. nih.gov For peptides, the most informative regions are the Amide I band (1600-1700 cm⁻¹), which is primarily due to the C=O stretching vibration of the peptide backbone, and the Amide II band (1500-1600 cm⁻¹), which arises from N-H bending and C-N stretching. sci-hub.se The exact frequencies of these bands are highly sensitive to the peptide's secondary structure and hydrogen-bonding patterns.

In this compound, characteristic bands for the functional groups would be present. The IR spectra for the individual amino acids L-valine and L-leucine show characteristic absorptions for the NH₃⁺, COO⁻, and C-H groups. sci-hub.seresearchgate.net For the dipeptide, the presence of the peptide bond would give rise to the characteristic Amide I and Amide II bands. In the absence of a defined secondary structure, these bands would appear at frequencies typical for a disordered or random coil conformation.

Table 3: Characteristic Infrared Absorption Bands for Amino Acids This table lists key IR absorption frequencies for functional groups found in Leucine and Valine. sci-hub.secdnsciencepub.com

| Amino Acid | Wavenumber (cm⁻¹) | Assignment |

| Valine | ~1450 | CH₃ asymmetric bending |

| 1587-1600 | COO⁻ antisymmetric stretch | |

| ~1408 | COO⁻ symmetric stretch | |

| Leucine | 1587-1600 | COO⁻ antisymmetric stretch |

| ~1408 | COO⁻ symmetric stretch | |

| ~1515 | NH₃⁺ deformation |

Hydrogen-Chlorine Exchange Method for Amide NH Protons

Circular Dichroism (CD) Spectroscopy

Computational Approaches to this compound Conformation

Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful complement to experimental techniques by allowing the conformational landscape of a peptide to be explored in atomic detail. biorxiv.org MD simulations model the movements of atoms over time by solving Newton's equations of motion, offering insights into the dynamic nature of the molecule. nih.gov

For this compound, MD simulations can be used to map the potential energy surface as a function of the backbone and side-chain dihedral angles. nih.govnih.gov Such simulations, often performed in explicit solvent to mimic solution conditions, can predict the relative populations of different conformers and the timescales of their interconversion. biorxiv.org Coarse-grained simulations can also be used to study the associative properties of dipeptides at higher concentrations. researchgate.netacs.org Studies on peptides containing Leu-Val segments show that the environment (e.g., solvent polarity) significantly influences conformational preferences, with apolar solvents sometimes favoring more compact or folded structures, while polar solvents promote extended conformations. biorxiv.org Molecular dynamics simulations of dipeptides with apolar side chains like Leu and Val have shown they tend to adopt 'standing up' configurations at interfaces, where the polar backbone interacts with a polar surface while the hydrophobic side chain extends away. photophysics.com

Quantum Chemical Calculations for Conformational Energy Landscapes

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for investigating the intrinsic conformational preferences of molecules like this compound in the gas phase and in solution. nih.govmdpi.com These methods allow for the accurate calculation of the relative energies of different conformers, helping to map out the conformational energy landscape. nih.gov

The process typically involves:

Conformational Search: Generating a wide range of possible starting structures by systematically rotating the molecule's rotatable bonds. iiserpune.ac.in

Geometry Optimization: Optimizing the geometry of these conformers to find local energy minima on the potential energy surface. iiserpune.ac.in Common levels of theory used for this include M06-2X/def2-TZVP or B3LYP/6-31G. nih.govmdpi.com

Energy Calculation: Calculating the electronic and Gibbs free energies for the optimized conformers to determine their relative stabilities. iiserpune.ac.in

Studies on similar small peptides show that intramolecular hydrogen bonding plays a key role in the energetics and stability of the various conformers. researchgate.net Solvation models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of a solvent, which generally stabilizes the conformations relative to the gas phase. scirp.org

| Computational Method | Application in Conformational Analysis | Reference |

| Density Functional Theory (DFT) | Calculating conformational energies, optimizing geometries, and determining relative stabilities of conformers. | nih.gov |

| M06-2X/def2-TZVP | A specific DFT functional and basis set combination found to have a good balance of accuracy and efficiency for organic molecules. | nih.gov |

| B3LYP/6-31G | A widely used DFT functional and basis set for geometry optimization and interaction analysis. | mdpi.com |

| Polarizable Continuum Model (PCM) | An implicit solvation model used to estimate the effect of solvent on conformational energies. | scirp.org |

In Silico Modeling of this compound Interactions

In silico modeling, including molecular docking and molecular dynamics, is used to predict and analyze the non-covalent interactions between a ligand, such as this compound, and a biological receptor or other molecules. researchgate.netinnovareacademics.in Given the hydrophobic nature of both leucine and valine side chains, hydrophobic interactions are expected to play a significant role in any binding event. pnas.org

Analysis of protein binding sites shows that leucine and valine residues frequently participate in crucial interactions:

Hydrophobic Interactions: The alkyl side chains of leucine and valine are non-polar and tend to interact favorably with other hydrophobic residues or surfaces, often forming a hydrophobic core that provides stability to the complex. innovareacademics.inpnas.org In studies of heme-binding proteins, Leu and Val were observed to form hydrophobic interactions that create a close fit between the protein and the heme group. innovareacademics.in

Hydrogen Bonding: The backbone amide and carbonyl groups, as well as the terminal amino and carboxyl groups of this compound, are capable of forming hydrogen bonds. researchgate.net These are directional interactions that contribute significantly to binding specificity and affinity. Molecular docking studies of Leu-Val containing peptides have identified specific hydrogen bond interactions with amino acid residues in receptor binding sites. frontiersin.org

For example, in silico analysis of various protein-ligand interactions has shown that leucine is frequently involved in binding, with a high number of interactions observed, while valine also contributes significantly to the stability of complexes through hydrophobic contacts. innovareacademics.in

Biological Roles and Metabolic Pathways Involving H Leu Val Oh

Role in Protein Synthesis and Degradation

H-Leu-Val-OH is a dipeptide that can be formed during protein digestion or the breakdown of cellular proteins. hmdb.ca Its primary role in protein metabolism is realized upon its hydrolysis by peptidases into its constituent amino acids, L-Leucine and L-Valine.

L-Leucine is particularly noteworthy for its potent ability to stimulate muscle protein synthesis. It acts as a key signaling molecule that activates the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and protein synthesis. scielo.bramegroups.org Conversely, leucine (B10760876) has also been shown to influence protein degradation pathways, potentially by inhibiting systems like the ubiquitin-proteasome system and autophagy.

Therefore, as a direct precursor to L-Leucine and L-Valine, this compound contributes to the cellular pool of amino acids required for the synthesis of new proteins and the regulation of protein turnover.

Participation in Metabolic Processes and Pathways

Once this compound is broken down, its constituent amino acids enter distinct and vital metabolic pathways. Leucine and Valine, like all BCAAs, first undergo a reversible transamination reaction, catalyzed by branched-chain amino acid transaminase (BCAT), to form their respective α-keto acids. nih.govnih.govcambridge.org The subsequent irreversible step, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, is the rate-limiting step in BCAA catabolism. nih.govcambridge.org

The metabolic fates of Leucine and Valine diverge significantly from this point:

Valine is considered a glucogenic amino acid. Its catabolic pathway ultimately yields propionyl-CoA, which is then converted to succinyl-CoA. nih.govwikipedia.org Succinyl-CoA is an intermediate of the citric acid cycle (TCA cycle) and can be used for the net synthesis of glucose. nih.govwikipedia.org

Leucine is a strictly ketogenic amino acid. Its breakdown produces acetyl-CoA and the ketone body acetoacetate. nih.govslideshare.net These molecules can be used for energy production in the TCA cycle or for the synthesis of fatty acids and other ketone bodies. nih.gov

Table 1: Metabolic Fates of this compound Constituents

| Amino Acid | Metabolic Classification | Key Catabolic End-Products | Primary Metabolic Role |

|---|---|---|---|

| L-Leucine | Ketogenic | Acetyl-CoA, Acetoacetate | Energy production, Ketone body synthesis |

| L-Valine | Glucogenic | Propionyl-CoA (→ Succinyl-CoA) | Energy production, Gluconeogenesis |

This compound as a Substrate or Inhibitor in Enzymatic Reactions

The dipeptide this compound can directly interact with specific enzymes, acting as either a substrate to be broken down or as a modulator of enzyme activity.

This compound is recognized as a substrate for dipeptidases. Research on the reverse peptide, H-Val-Leu-OH, has explicitly identified it as a substrate for human kidney dipeptidase. novoprolabs.comglpbio.combachem.com Human renal dipeptidase is known to hydrolyze a variety of dipeptides, showing a preference for substrates that have a bulky, hydrophobic group at the N-terminal position. nih.govresearchgate.net This suggests the enzyme possesses a hydrophobic pocket that can accommodate residues like leucine, making it highly probable that this compound is also an efficient substrate. nih.gov The primary function of this interaction is the hydrolysis of the peptide bond, releasing free leucine and valine for their subsequent metabolic roles.

There is strong evidence to suggest that this compound can act as an inhibitor of Angiotensin-I Converting Enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. frontiersin.orgnih.gov Many bioactive peptides derived from food sources, particularly those with hydrophobic amino acids like Valine, Leucine, or Isoleucine at the C-terminus, have been shown to possess ACE-inhibitory activity. nih.govmdpi.com For instance, peptides such as Val-Tyr and others isolated from various protein hydrolysates demonstrate this effect. cambridge.org The mechanism involves the peptide binding to the active site of ACE, preventing it from converting angiotensin-I to the potent vasoconstrictor angiotensin-II. nih.gov Given its structure, this compound fits the profile of a potential ACE inhibitor.

Interaction with Dipeptidases (e.g., Human Kidney Dipeptidase)

Implications in Nutrient Metabolism and Branched-Chain Amino Acid (BCAA) Homeostasis

The breakdown of this compound directly impacts the delicate balance of BCAA homeostasis. The three BCAAs—leucine, isoleucine, and valine—share common transport systems and initial catabolic enzymes, leading to competitive interactions, a phenomenon known as BCAA antagonism. cambridge.orgengormix.comnih.gov

Potential Biological Activities of this compound and Derivatives

Beyond its fundamental metabolic roles, research has uncovered other potential bioactivities for this compound and its modified forms.

One study found that the L-leucyl-L-valine dipeptide upregulates the expression of heat shock proteins (HSPs), specifically HSP70 and HSP25, in the skeletal muscle of rats following exercise. researchgate.netresearchgate.net HSPs are crucial for protecting cells from stress and maintaining cellular function, suggesting a cytoprotective role for this dipeptide. researchgate.netwikipedia.org The same study noted that Leu-Val also restored the expression of antioxidant system components. researchgate.netresearchgate.net

Furthermore, the this compound structure has been used as a scaffold for creating novel synthetic derivatives with significant therapeutic potential. frontiersin.org Researchers have synthesized Leu-Val dipeptide carboxamide derivatives that exhibit potent antimicrobial and antimalarial activities, highlighting the value of this dipeptide backbone in drug discovery. frontiersin.orgnih.govresearchgate.net

Table 2: Summary of Potential Biological Activities

| Activity | Finding | Reference |

|---|---|---|

| Cellular Stress Response | Upregulates exercise-induced HSP70 and HSP25 in rat skeletal muscle. | researchgate.netresearchgate.net |

| Antioxidant Response | Restores the expression of antioxidant system components in rats. | researchgate.netresearchgate.net |

| Antimicrobial Activity | Derivatives of Leu-Val show potent activity against various bacterial and fungal strains. | frontiersin.orgnih.govresearchgate.net |

| Antimalarial Activity | Synthetic Leu-Val derivatives demonstrate significant antimalarial properties in vivo. | frontiersin.orgnih.govresearchgate.net |

Antimicrobial and Antimalarial Properties

The dipeptide L-leucyl-L-valine (this compound) is recognized as a novel and potent compound with both antibacterial and antimalarial activity. biorbyt.com Research has focused on synthesizing derivatives of the Leu-Val dipeptide to explore and enhance these biological properties. frontiersin.orgnih.gov The interest in this dipeptide skeleton stems from the known antimalarial and antimicrobial activities of other dipeptides and amino acid derivatives. frontiersin.orgnih.gov

Scientists have synthesized novel Leu-Val dipeptide carboxamide scaffolds bearing sulfonamide moieties, which were then tested for their biological activities. frontiersin.org These synthetic approaches are driven by the increasing challenge of antimicrobial and antimalarial resistance, necessitating the development of new therapeutic agents. frontiersin.orgresearchgate.net

Antibacterial Activity: In vitro studies evaluated Leu-Val derivatives against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using the agar (B569324) dilution method. frontiersin.org

Against Staphylococcus aureus (Gram-positive), certain derivatives showed activity comparable to the standard drug, ciprofloxacin (B1669076). frontiersin.org

Against Bacillus subtilis (Gram-positive), several synthesized compounds demonstrated activity equal to or comparable with the standard drug. frontiersin.org

Against Escherichia coli (Gram-negative), one derivative in particular showed notable activity, while others also inhibited growth, though to a lesser extent than the standard. frontiersin.org

Against Salmonella typhi (Gram-negative), most synthesized compounds showed good activity. frontiersin.org

The nature of the amino acid side chain influences antimicrobial activity. In a study of N-heterocyclic carbene silver complexes derived from amino acids, it was observed that bulkier alkyl groups on the amino acid (like leucine and valine) resulted in less antimicrobial activity compared to simpler ones like glycine (B1666218) and alanine. mdpi.com Furthermore, the stereochemistry can play a crucial role, with some studies finding that complexes derived from D-amino acids show higher antibacterial activity than their L-amino acid counterparts. mdpi.com

Antifungal and Antimalarial Activity: The same Leu-Val dipeptide derivatives were tested against fungal strains and for antimalarial properties.

Antifungal: Against Candida albicans and Aspergillus niger, several of the synthesized compounds were identified as the most active. frontiersin.org

Antimalarial: The quest to use the Leu-Val combination was partly inspired by the known antimalarial properties of other dipeptides. frontiersin.orgnih.gov In an in vivo study using mice infected with Plasmodium berghei, one Leu-Val dipeptide derivative (compound 8j) demonstrated the most potent antimalarial effect, showing 61.90% inhibition, which was comparable to the 67% inhibition by the standard drug Artemisinin. nih.gov Molecular docking studies supported these findings, showing that the synthesized dipeptides had significant binding affinities to target receptors. nih.gov

| Compound Type | Target Organism | Key Finding | Reference |

|---|---|---|---|

| Leu-Val Dipeptide Carboxamides | S. aureus, B. subtilis | Showed activity comparable to standard antibacterial drugs. | frontiersin.org |

| Leu-Val Dipeptide Carboxamides | E. coli, S. typhi | Demonstrated good to notable activity against Gram-negative bacteria. | frontiersin.org |

| Leu-Val Dipeptide Carboxamides | C. albicans, A. niger | Exhibited potent antifungal properties. | frontiersin.org |

| Leu-Val Dipeptide Carboxamide (Compd. 8j) | P. berghei (in vivo) | Showed potent antimalarial activity (61.90% inhibition), comparable to Artemisinin. | nih.gov |

Neuroprotective Effects of Related Peptides

While direct studies on the neuroprotective effects of this compound are limited, research on its constituent amino acids and related peptides indicates a potential role in neural health. Branched-chain amino acids (BCAAs), including leucine and valine, are involved in neurotransmitter synthesis, protein synthesis, and energy production in the brain. nih.govsemanticscholar.org BCAA supplements have been suggested to play a neuroprotective role in certain diseases by buffering toxic glutamate (B1630785) levels, increasing glucose uptake, and activating the mTOR pathway. semanticscholar.org

Specific findings on related peptides and their components include:

Leucine: Acute increases in leucine levels in the brain during early ischemia-reperfusion have been shown to offer neuroprotection, partly by reducing the disruption of the blood-brain barrier. nih.gov

Leu-Ile: The dipeptide L-leucyl-L-isoleucine (Leu-Ile) has been reported to have a neuroprotective effect. nih.gov

EPO-Derived Peptides: Peptides derived from helix C of erythropoietin (EPO), which contains both leucine and valine residues, have demonstrated neuroprotective effects without the hematopoietic side effects of EPO itself. researchgate.net These peptides are thought to exert their effects through interaction with the EPO receptor. researchgate.net

Peptide Analogs: In the development of analogs for L-prolyl-L-leucyl-glycinamide (PLG), a peptide that modulates dopamine (B1211576) receptors, some examples involved replacing the L-leucyl residue with L-valine. researchgate.net These analogs showed activity as allosteric modulators of dopamine D2 receptors, which is relevant to neurological function. researchgate.net

Antioxidant Peptides: Certain peptides with high amounts of hydrophobic amino acids, including valine and leucine, have been noted for their antioxidative potency, which contributes to neuroprotection by preventing oxidative damage. koreascience.kr A novel peptide purified from venison protein, containing both valine and leucine, showed protective effects against oxidative stress-induced neuronal cell death in PC-12 cells. koreascience.kr

| Compound/Peptide | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|

| Leucine (BCAA) | Offers neuroprotection in early ischemia-reperfusion. | Reduces blood-brain barrier disruption. | nih.gov |

| BCAA Supplements (Leu, Val, Ile) | May play a neuroprotective role in certain diseases. | Buffering toxic glutamate, increasing energy production, mTOR activation. | semanticscholar.org |

| L-leucyl-L-isoleucine (Leu-Ile) | Reported neuroprotective effects. | Not specified. | nih.gov |

| EPO Helix C Peptides | Exhibit neuroprotective effects similar to recombinant EPO. | Interaction with the EPO receptor and activation of downstream signaling. | researchgate.net |

| Peptides with Hydrophobic Amino Acids (Val, Leu) | Protect against oxidative stress-induced neuronal cell death. | Antioxidative properties, free-radical scavenging activity. | koreascience.kr |

Role in Neurite Growth

Peptides containing valine and leucine are implicated in the promotion of neurite growth, a fundamental process in neuronal development and regeneration. Research has shown that specific dipeptides and larger protein factors containing these amino acids can stimulate the extension of neurites from neuronal cells.

Dipeptide Activity: A study on cockscomb hydrolysate identified compounds that promote neurite outgrowth in PC12 cells. mdpi.com While valine and methionine were found to be active amino acids, the dipeptide H-Met-Val-OH was shown to synergistically promote neurite growth in the presence of dibutyryl cyclic AMP (Bt2cAMP). mdpi.commedchemexpress.com This suggests that dipeptide structures can be potent promoters of this process.

Related Peptides: The peptide H-Ile-Lys-Val-Ala-Val-OH is known for its role in promoting neurite outgrowth, among other functions like cell adhesion.

Growth Factors: Larger proteins such as Pleiotrophin (also known as Heparin-Binding Growth-Associated Molecule, HB-GAM) are potent neurite outgrowth-promoting factors. peptide.co.jpresearchgate.net The amino acid sequence of human Pleiotrophin contains numerous leucine and valine residues, highlighting the importance of these hydrophobic amino acids in the structure and function of proteins that guide axonal growth. peptide.co.jp

The research indicates that while individual amino acids can have an effect, their incorporation into dipeptides or larger peptide structures can lead to significant and often synergistic activity in promoting neurite formation. mdpi.com

Immunosuppressive Properties of Analogs

Analogs of this compound, particularly as part of larger peptide sequences, have been found to possess significant immunosuppressive properties. Much of this research has centered on Cyclolinopeptide A (CLA), a cyclic nonapeptide isolated from linen seeds, and its linear derivatives. mdpi.comencyclopedia.pubresearchgate.net

Studies involving the systematic truncation of linear CLA analogs from the N-terminus revealed that an octapeptide with the sequence H-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-OH was the most potent in suppressing both humoral and cellular immune responses. mdpi.comencyclopedia.pubresearchgate.net The mechanism for this activity was linked to the inhibition of lipopolysaccharide (LPS)-induced production of interleukin 1 (IL-1), interleukin 6 (IL-6), and tumor necrosis factor-alpha (TNF-α). mdpi.comencyclopedia.pub

Further structure-activity relationship studies on CLA analogs have provided more detailed insights:

The Pro-Pro-Phe-Phe sequence is considered essential for the immunosuppressive activity of native CLA and its analogs. mdpi.com

Shortening the peptide chain of linear analogs generally leads to a gradual decrease in immunosuppressive potency. mdpi.comencyclopedia.pub

Replacing leucine, isoleucine, and valine residues with threonine can produce linear peptides with inhibitory actions comparable to or, in some cases, stronger than the standard immunosuppressant Cyclosporine A (CsA). encyclopedia.pub

An "alanine scan," where each amino acid residue was consecutively replaced with alanine, did not yield any analog with special immunosuppressive potency, suggesting the specific properties of the original amino acids are important for full activity. mdpi.comencyclopedia.pub

These findings underscore that while this compound itself is a small component, its inclusion within a specific larger peptide sequence, such as the octapeptide analog of CLA, is critical for conferring potent immunosuppressive activity.

H Leu Val Oh in Advanced Biomaterials and Peptide Engineering

H-Leu-Val-OH as a Building Block for Complex Peptides and Proteins

Dipeptides such as this compound are crucial biological molecules that function as foundational units for the assembly of more complex polypeptides and proteins. ontosight.ai The process of protein synthesis fundamentally relies on the sequential addition of amino acids, and dipeptides represent an intermediate stage in both the synthesis and degradation pathways. ontosight.aihmdb.ca In synthetic peptide chemistry, protected forms of leucine (B10760876) and valine, such as Fmoc-Leu-OH and Boc-Val-OH, are standard reagents in solid-phase peptide synthesis (SPPS). This technique allows for the precise, stepwise construction of custom peptide sequences for research, therapeutic, and biotechnological applications. chapman.edu For instance, these building blocks have been used to assemble complex cyclic peptide analogues designed to interact with specific protein domains, such as the Src SH3 domain. chapman.edu The keto analogues of leucine and valine have also been shown to be significant sources for intracellular amino acids used in protein synthesis, particularly in the brain and heart, underscoring the metabolic importance of these amino acid precursors. nih.gov

Table 1: Examples of Complex Peptides Incorporating Leucine and Valine Residues

| Peptide/Protein Class | Specific Example Sequence (if available) | Context/Application | Source |

|---|---|---|---|

| Self-Assembling Peptides | C16-Lys-Lys-Phe-Phe-Val-Leu-Lys | Forms nanoribbons and nanotubes for nanomaterials applications. | jnsam.com |

| β-hairpin Peptides | NH2-Leu-His-Leu-His-Leu-Lys-Leu-Lys-Val-DPro-Pro-Thr-Lys-Leu-Lys-Leu-His-Leu-His-Leu-CONH2 (H4LMAX) | Forms hydrogels at neutral pH for osteoblast cell growth and drug delivery. | rsc.org |

| Cell-Attachment Motifs | NH2-KLDVKLDVKLKV-CONH2 (IBP1A) | Integrates the Leu-Asp-Val (LDV) motif to create ECM-mimetic hydrogels for wound healing. | acs.org |

| SH3 Domain Binding Ligands | Cyclic peptide containing Val-Ser-Leu-Ala-Arg-Arg-Pro-Leu-Pro-Pro-Leu-Pro | Synthesized using Boc-Val-OH and Fmoc-Leu-OH as building blocks for studying protein-protein interactions. | chapman.edu |

Integration into Self-Assembling Peptide Systems for Biomaterial Applications

The self-assembly of peptides into well-ordered supramolecular structures is a cornerstone of bionanotechnology. This process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov Peptides containing hydrophobic amino acids like leucine and valine are particularly effective as building blocks for these systems, as their aliphatic side chains provide the necessary hydrophobic driving force for assembly in aqueous environments. frontiersin.org

Peptides containing leucine and valine can be designed to self-assemble into nanofibrous networks that entrap large amounts of water, forming hydrogels. These biomaterials are attractive for applications in tissue engineering and drug delivery due to their high water content and structural similarity to the native extracellular matrix (ECM). frontiersin.orgmdpi.com

A notable example involves the integration of the fibronectin-derived cell-binding motif, Leucyl-Aspartyl-Valine (LDV), into a self-assembling peptide sequence. acs.org The resulting peptides, such as NH2-KLDVKLDVKLDV-CONH2 (IBP1B), form stable hydrogels at neutral pH. acs.org The gelation is triggered by a pH shift, which reduces electrostatic repulsion between the peptide chains and allows for self-assembly into a network structure. acs.org These hydrogels exhibit shear-thinning and self-healing properties, making them injectable, and have demonstrated the ability to support cell attachment and accelerate in vitro wound healing. acs.org Another example is the H4LMAX peptide, which substitutes some charged residues of a known β-hairpin peptide with leucine and histidine, enabling it to form hydrogels at neutral pH without other stimuli. rsc.org

Table 2: Properties of Hydrogels Formed by Leucine and Valine-Containing Peptides

| Peptide System | Gelation Trigger | Mechanical Properties (Storage Modulus, G') | Key Features | Source |

|---|---|---|---|---|

| IBP1B (LDV-motif) | pH increase to neutral | ~200 - 2000 Pa | Shear-thinning, injectable, self-healing, promotes cell attachment. | acs.org |

| H4LMAX-RGDS | Spontaneous at neutral pH (1 wt%) | ~1000 Pa | Supports osteoblast viability and proliferation. | rsc.org |

| MAX1 | pH > 9.0, or neutral pH with salt/heat | Not specified | Forms β-hairpin conformation, shear-thinning. | rsc.org |

Beyond hydrogels, short peptides composed of hydrophobic amino acids can self-assemble into highly ordered nanostructures like nanotubes. bachem.com These structures are formed through the hierarchical assembly of peptides, often involving the formation of β-sheets that subsequently stack or roll up. stfc.ac.uk While many studies have focused on diphenylalanine, other hydrophobic dipeptides are also known to form these structures. bachem.com For example, a peptide amphiphile containing a Phe-Phe-Val-Leu sequence has been shown to self-assemble into nanoribbons and nanotubes, a process driven by hydrophobic and π-stacking interactions. jnsam.com The dipeptide H-Ile-Leu-OH, a close structural isomer of this compound, is also explicitly described as a nanotube-forming dipeptide. avantorsciences.comglpbio.com This suggests a strong potential for this compound to form similar tubular nanostructures, which could serve as templates for nanowires or as channels for molecular transport.

Hydrogel Formation and Properties

Peptide-Protein Conjugation Strategies for Research Applications

Peptide-drug conjugates (PDCs) have emerged as a promising strategy for targeted therapy, combining the specificity of a peptide with the potency of a drug. nih.gov This concept can be extended to peptide-protein conjugation for research applications, such as creating targeted probes or enhancing the properties of therapeutic proteins. Peptides containing this compound could be conjugated to larger proteins to modify their characteristics. For example, the hydrophobic nature of the Leu-Val motif could be exploited to enhance protein interaction with cell membranes or to drive the self-assembly of protein-peptide conjugates into larger, functional biomaterials. The chemical strategies used for PDCs, which involve linking functional groups on the peptide to the drug molecule, are directly applicable to creating stable bonds between a peptide and a protein. nih.gov Such conjugation could be used to deliver a protein to a specific cellular location or to create novel, self-assembling protein-based hydrogels for tissue engineering. nih.govpnas.org

Rational Design of Peptide-Based Biomaterials through Hydrogen Bonding Interactions

The rational design of biomaterials depends on a deep understanding of the molecular forces that govern their structure and function. Hydrogen bonding is a critical interaction in peptide self-assembly, providing the directional specificity required to form stable, ordered secondary structures like β-sheets. nih.govacs.org These β-sheets are the fundamental building blocks of many peptide-based biomaterials, including nanofibers and hydrogels. acs.orgnih.gov

The side chains of the amino acids play a crucial role in modulating these interactions. Research has demonstrated that by rationally selecting amino acids like valine and leucine, it is possible to control the hydrogen bonding networks within a self-assembled crystal, thereby enhancing its physical properties. nih.gov For instance, valine crystals exhibit a higher percentage of interatomic interactions contributed by hydrogen bonds compared to leucine crystals (39.8% vs. 30.8%), resulting in significantly higher mechanical stiffness. nih.gov In more complex peptide systems, the distribution of β-branched amino acids like valine and isoleucine, along with leucine, directs the specific packing of coiled-coils and the formation of fibrils. nih.gov The predictable nature of these interactions allows for the rational design of peptides that fold into specific conformations, such as β-hairpins, which then assemble into fibrils and hydrogels through a combination of hydrogen bonding and hydrophobic interactions. nih.gov

Table 3: Impact of Hydrogen Bonding on Amino Acid Crystal Properties

| Amino Acid | H-Bond Contribution to Interatomic Interactions | Resulting Point Stiffness (N m⁻¹) | Key Insight | Source |

|---|---|---|---|---|

| Valine | 39.8% | 163.6 ± 26.3 | Strong H-bonding interactions contribute to high mechanical stiffness and structural stability. | nih.gov |

| Leucine | 30.8% | 49.7 ± 24.1 | Weaker H-bonding interactions lead to lower stiffness but can enable higher piezoelectric response. | nih.gov |

Applications in Drug Delivery Systems and Therapeutics (Research Focus)

The dipeptide this compound is not merely a structural component but is also an active area of research for its potential therapeutic effects. Studies have specifically investigated the bioactivity of the leucyl-valine dipeptide, distinguishing its effects from its constituent amino acids. Research has shown that oral administration of Leu-Val in rats subjected to exercise can upregulate the expression of heat shock proteins HSP70 and HSP25 in skeletal muscle. researchgate.net Furthermore, the Leu-Val peptide was found to enhance the expression of antioxidant system components and was identified as a likely contributor to the beneficial effects of whey protein hydrolysate consumption. researchgate.net

The individual amino acids, leucine and valine, have also been studied for their therapeutic potential. Both have been shown to have antiarrhythmic and hypotensive effects, suggesting potential cardioprotective roles. nih.gov They also play a role in regulating lipid metabolism by lowering triglycerides. mdpi.com In oncology, leucine has been studied for its dual role in both promoting and suppressing tumor growth, while valine catabolism has been identified as a potential therapeutic target in prostate cancer. mdpi.comnih.gov

These bioactive properties, combined with the ability of Leu-Val containing peptides to form biomaterials like hydrogels, make them excellent candidates for drug delivery systems. researchgate.net A hydrogel matrix formed from a self-assembling peptide can serve as a vehicle for the sustained release of therapeutic agents. nih.govresearchgate.net Research on a similar tripeptide, H-D-Leu-Phe-Phe-OH, demonstrated its ability to form a hydrogel that could effectively deliver the anticancer drug 5-fluorouracil. frontiersin.org This highlights a promising research direction for using this compound-based biomaterials as functional, bioactive drug delivery vehicles. chinesechemsoc.org

Table 4: Researched Bioactive Effects of Leucyl-Valine (Leu-Val)

| Biological Effect | Experimental Model | Key Finding | Source |

|---|---|---|---|

| Upregulation of Heat Shock Proteins | Rats (post-exercise) | Increased muscle expression of HSP70 and HSP25. | researchgate.net |

| Antioxidant Response | Rats (post-exercise) | Increased and restored the expression of antioxidant system components. | researchgate.net |

| Modulation of mTOR Pathway | Rats | Increased expression of p-4EBP1, p-mTOR, and p-AMPK. | researchgate.net |

| Lipid Metabolism | Rats | Reduced cholesterol and triacylglycerol levels. | researchgate.net |

Interactions of H Leu Val Oh with Biological Systems and Molecular Targets

Receptor Binding Studies and Ligand-Target Interactions

The biological effects of H-Leu-Val-OH and its constituent amino acids are initiated by their physical interaction with specific molecular targets. Leucine (B10760876) and valine side chains are frequently involved in hydrophobic interactions, which are a primary driving force for ligand binding to protein receptors. nih.govcambridgemedchemconsulting.com Studies using nuclear magnetic resonance (NMR) have been employed to directly probe the interactions between ligands and the aliphatic side chains of leucine and valine within protein binding sites. researchgate.netnih.gov

A key example of a specific receptor for the constituent amino acids of this compound is the Leucine/Isoleucine/Valine Binding Protein (LIVBP). ontosight.ai This periplasmic protein in gram-negative bacteria plays an essential role in the transport of branched-chain amino acids (BCAAs) across the cell membrane. LIVBP binds with high specificity to leucine, isoleucine, and valine, which then facilitates their interaction with a membrane-bound ABC transport complex, a process vital for bacterial protein synthesis and metabolism. ontosight.ai

Molecular docking studies have provided in-silico evidence of the binding of Leu-Val based dipeptide derivatives to specific protein targets. These studies calculate the binding affinity and identify the precise interactions, such as hydrogen bonds, between the dipeptide and amino acid residues within the receptor's active site. frontiersin.org For instance, research on novel Leu-Val dipeptide-carboxamide derivatives identified significant binding interactions with the protein targets 5MMN and 1SME, with binding energies comparable to or better than standard drugs like ciprofloxacin (B1669076) and chloroquine. frontiersin.orgresearchgate.net The interactions involved specific hydrogen bonds between the oxygen and fluorine atoms of the dipeptide derivative and residues like ASN 46 and ASP 73 in the target protein. frontiersin.org

Furthermore, the specific residue at a given position in a receptor can determine ligand binding and function. In cannabinoid receptors, the presence of a leucine versus a valine at position 6.51 regulates the binding mode and subsequent activation of the receptor by cannabinoids like Δ9-tetrahydrocannabinol (THC). acs.org Similarly, peptides containing leucine and valine, such as SLIGKV-OH, have been shown to bind to and activate Protease-Activated Receptor-2 (PAR2). nih.gov

| Target/System | Interacting Molecule(s) | Key Findings | Reference(s) |

| Protein-Ligand Complexes | Leucine and Valine Side Chains | Leucine and valine are among the most frequent amino acids engaged in hydrophobic interactions, a key driver for ligand binding. | nih.govcambridgemedchemconsulting.com |

| Brd4-BD1 Protein | Valine and Leucine Residues | NMR spectroscopy can directly probe CH-π interactions between ligand aromatic moieties and the aliphatic side chains of valine and leucine. | researchgate.netnih.gov |

| Bacterial BCAA Transport System | Leucine/Isoleucine/Valine Binding Protein (LIVBP) | LIVBP specifically binds BCAAs like leucine and valine to facilitate their transport across the periplasmic membrane in bacteria. | ontosight.ai |

| Antibacterial/Antimalarial Targets (5MMN, 1SME) | Leu-Val Dipeptide Derivatives | Molecular docking showed strong binding affinities, with specific hydrogen bond interactions between the dipeptide and target residues. | frontiersin.orgresearchgate.net |

| Protease-Activated Receptor-2 (PAR2) | SLIGKV-OH (contains Leu, Val) | The peptide binds to the ligand-binding site of human PAR2, leading to receptor activation. | nih.gov |

| Cannabinoid Receptors (CB₁R, CB₂R) | Leucine/Valine at position 6.51 | The specific residue (Leu in CB₁R, Val in CB₂R) regulates the binding and efficacy of THC. | acs.org |

Cell-Based Assays and Biological Responses

Cell-based assays provide critical information on the functional consequences of this compound interactions, revealing a range of biological activities from antimicrobial effects to the modulation of cellular stress responses.

Studies have demonstrated that the Leu-Val dipeptide possesses significant biological activity. In rat skeletal muscle, the Leu-Val peptide was found to upregulate the expression of heat shock proteins HSP70 and HSP25, which are crucial for protecting cells from stress-induced damage. researchgate.net The same study showed that Leu-Val restored the expression of dihydrofolate reductase (DHFR) and enhanced the expression of antioxidant system components, indicating a role in cellular protection and antioxidant responses. researchgate.net Furthermore, the dipeptide enhanced lipase (B570770) expression and reduced cholesterol and triacylglycerol levels. researchgate.net

A significant area of research has been the antimicrobial properties of Leu-Val derivatives. In vitro assays have confirmed that novel dipeptide-carboxamide derivatives based on a Leu-Val scaffold exhibit potent antimicrobial and antimalarial activity. researchgate.netnih.govfigshare.com These compounds have shown efficacy against a panel of pathogenic microbes, with specific minimum inhibitory concentrations (MIC) determined for each. For example, derivatives have demonstrated potent activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, and fungi like Aspergillus niger. researchgate.netnih.gov The mechanism of action for related peptides appears to be membrane-targeted; leucine-rich peptides tend to be highly antimicrobial via membrane disruption, whereas valine-rich peptides are less hemolytic and may act by forming small channels. nih.gov

In the context of metabolic health, the constituent amino acids have been shown to exert positive effects. Experimental studies in rats with induced hypercholesterolemia revealed that both valine and leucine could lower serum levels of triglycerides and LDL-cholesterol while increasing HDL-cholesterol, suggesting an anti-atherogenic potential. mdpi.com

| Assay/Model System | Molecule | Biological Response | Key Findings | Reference(s) |

| Rat Skeletal Muscle (in vivo) | This compound | Cellular Stress Response & Metabolism | Increased expression of HSP70, HSP25, and antioxidant components. Enhanced lipase expression and reduced cholesterol. | researchgate.net |

| Antimicrobial Assay (in vitro) | Leu-Val Dipeptide Derivatives | Antimicrobial Activity | Potent activity against S. aureus, B. subtilis, E. coli, S. typhi, C. albicans, and A. niger with specific MIC values. | researchgate.netnih.govfigshare.com |

| Antimalarial Assay (in vivo) | Leu-Val Dipeptide Derivative (8j) | Antimalarial Activity | Showed 61.90% parasite inhibition, comparable to the standard drug Artemisinin. | researchgate.net |

| Rat Hypercholesterolemia Model | Leucine, Valine | Lipid Metabolism | Lowered serum triglycerides and LDL-cholesterol; increased HDL-cholesterol. | mdpi.com |

| Bacterial/Eukaryotic Cell Models | Leu-rich vs. Val-rich peptides | Membrane Interaction | Leu-rich peptides are highly antimicrobial via membrane disruption; Val-rich peptides show less hemolysis and may form channels. | nih.gov |

Investigation of this compound in Genetic Polymorphism Studies (e.g., Growth Hormone Gene Leu/Val Polymorphism)

The individual amino acids that constitute this compound are at the center of significant genetic polymorphism studies, most notably concerning the bovine growth hormone (GH) gene. A well-documented polymorphism involves a substitution at amino acid position 127 in the GH protein, where leucine (Leu) is replaced by valine (Val). d-nb.infoscispace.com This Leu/Val polymorphism has been investigated for its association with important production traits in dairy cattle.

The polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) method is commonly used to genotype animals as LL (homozygous for leucine), LV (heterozygous), or VV (homozygous for valine). d-nb.infocopernicus.org Numerous studies have analyzed the correlation between these genotypes and milk production.

In a large study of Black-and-White cattle, cows with the LL genotype exhibited significantly higher milk, fat, and protein yields during their first lactation compared to individuals with the LV genotype. d-nb.infocopernicus.org The frequencies of the LL, LV, and VV genotypes were found to be approximately 0.653, 0.324, and 0.023, respectively, with the L allele being predominant. d-nb.info Similarly, another study on Friesian Holstein cows noted that animals homozygous for the Leu-127 allele (LL) produced more milk than the heterozygous (LV) animals. scispace.com

Beyond milk yield, this polymorphism affects the endocrine system. A study on Danish Jersey calves demonstrated that the GH genotype influenced the amount of growth hormone released after stimulation. nih.gov Calves with the Leu/Leu genotype had a higher peak concentration and rate of GH release than calves with the Val/Val genotype, while Leu/Val calves showed an intermediate response. nih.gov These findings illustrate how a single amino acid substitution involving leucine and valine in a key protein can have significant and measurable physiological consequences, which are actively studied in animal breeding and genetics.

| Study Focus | Cattle Breed | Key Findings on Leu/Val Polymorphism | Reference(s) |

| Milk Production Traits | Black-and-White Cattle | LL genotype associated with higher milk, fat, and protein yield in first lactation compared to LV genotype. | d-nb.infocopernicus.orgresearchgate.net |

| Milk Production | Friesian Holstein Cattle | Cows homozygous for Leu-127 (LL) produced more milk than heterozygous (LV) animals. | scispace.com |

| Endocrine Release | Danish Jersey Calves | Leu/Leu genotype associated with higher growth hormone release compared to Val/Val genotype; LV was intermediate. | nih.gov |

| Genotype Frequencies | Black-and-White Cattle | Allele frequencies were 0.815 for the Leucine allele (GHL) and 0.185 for the Valine allele (GHV). | d-nb.infocopernicus.org |

Systems Biology Approaches to Map this compound Interactions

Systems biology integrates computational and high-throughput experimental data to understand complex biological interactions as a whole network rather than isolated components. While direct systems-level mapping of the this compound dipeptide is an emerging area, this approach has been instrumental in elucidating the roles of its constituent amino acids, leucine and valine, within intricate cellular networks.

One powerful application of systems biology is the reconstruction of genome-scale metabolic models. For the pathogenic bacterium Francisella tularensis, a metabolic network reconstruction demonstrated that the pathways for synthesizing branched-chain amino acids, including leucine and valine, are essential for the pathogen's growth and virulence. nih.gov This type of model allows researchers to predict how the availability or inhibition of pathways involving Leu and Val could impact the entire organism, identifying potential drug targets. nih.gov

Network pharmacology, a branch of systems biology, is used to decipher the complex mechanisms of medicines by analyzing their interactions with multiple targets. In one study, this approach was used to understand how a traditional Chinese medicine acts on chronic myelogenous leukemia. researchgate.net Molecular docking within this framework revealed that active compounds formed critical hydrogen bonds with key protein targets at specific leucine (LEU-932) and valine (VAL-851) residues, highlighting the importance of these amino acids in the drug-target interaction network. researchgate.net

Systems biology approaches are also used to analyze the impact of genetic variations, such as single nucleotide polymorphisms (SNPs), on protein-protein interaction (PPI) networks. An in-silico study of the angiogenesis-related protein VEGF and its cancer-related interactors used systems-level tools to predict "hot spots" in the interaction interface. remedypublications.com This analysis identified a polymorphism causing an Isoleucine to Leucine change (ILE83LEU), demonstrating how these methods can map the functional consequences of amino acid substitutions on a network level. remedypublications.com These examples show the power of systems biology to contextualize the function of this compound and its components within the broader landscape of cellular biochemistry and signaling.

Proteomic and Metabolomic Profiling in the Presence of this compound

Proteomics (the large-scale study of proteins) and metabolomics (the large-scale study of metabolites) are powerful tools for capturing a snapshot of cellular activity under specific conditions. These "omics" approaches can reveal the downstream effects of this compound by profiling changes in the abundance of numerous proteins and metabolites simultaneously.

A direct metabolomic analysis of pork exudate during storage identified the this compound dipeptide as a relevant biomarker. researchgate.net In this study, the levels of several dipeptides, including Leu-Val and Val-Val, decreased significantly in spoiled samples. This suggests that these dipeptides were consumed by the growing microbial population, linking the presence of this compound directly to metabolic processes during spoilage. researchgate.net

In a broader context, metabolomic studies have consistently shown that metabolic pathways involving leucine and valine are highly responsive to physiological changes. Following vaccination with an inactivated SARS-CoV-2 vaccine, Metabolite Set Enrichment Analysis revealed that pathways of "valine, leucine, and isoleucine biosynthesis" were among the most significantly impacted, indicating a fundamental role for these amino acids in the immune response. medrxiv.org Similarly, proteomic and metabolomic profiling of cells transitioning from a quiescent to a proliferative state showed a rapid consumption of valine from the culture media, functionally validating its importance for cell growth. nih.gov

The influence of this compound on the proteome has also been documented. Research on the biological responses induced by the dipeptide in rat skeletal muscle found that this compound increased the expression of specific proteins, including HSP70, HSP25, and components of the antioxidant system. researchgate.net This represents a targeted proteomic effect, where the dipeptide directly modulates the levels of proteins involved in the cellular stress response. Combined proteomic and metabolomic studies in vascular smooth muscle cells have further underscored the importance of branched-chain amino acids like leucine and valine in regulating the balance between glucose and lipid metabolism and maintaining cellular differentiation. ahajournals.org

| Study Type | System/Model | Key Findings Related to Leu-Val | Reference(s) |

| Metabolomics | Pork Exudate (Spoilage) | The abundance of the dipeptide Leu-Val decreased significantly during spoilage, indicating it was metabolized by microbes. | researchgate.net |

| Proteomics | Rat Skeletal Muscle | The Leu-Val peptide increased the protein expression of HSP70, HSP25, DHFR, and antioxidant enzymes. | researchgate.net |

| Metabolomics | Human Plasma (Post-Vaccination) | Pathways involving valine, leucine, and isoleucine biosynthesis were significantly affected by vaccination. | medrxiv.org |

| Proteomics & Metabolomics | Mammalian Cell Culture (Proliferation) | Rapid consumption of valine was observed as cells entered the S phase of the cell cycle. | nih.gov |

| Proteomics & Metabolomics | Vascular Smooth Muscle Cells | Leucine and valine levels were profiled, linking them to the regulation of glucose/lipid metabolism and cell differentiation state. | ahajournals.org |

Future Perspectives and Emerging Research Avenues for H Leu Val Oh

Development of H-Leu-Val-OH Analogs with Enhanced Specificity and Potency

The native structure of this compound provides a scaffold for chemical modification to create analogs with improved therapeutic properties. The goal of developing such analogs is to enhance characteristics like target specificity, metabolic stability, and bioactivity. nih.gov

One prominent strategy is the creation of dipeptide prodrugs. acs.org This approach involves linking the dipeptide to a known drug molecule to improve its delivery or efficacy. For example, research on dipeptide prodrugs of the anticancer agent floxuridine (B1672851) has shown that these analogs can exhibit a higher affinity for oligopeptide transporters like PEPT1, which are often overexpressed in cancer cells. acs.orgmdpi.com This enhanced affinity could lead to more targeted delivery and greater potency compared to the parent drug. acs.orgnih.gov

Other strategies for analog development focus on modifying the peptide backbone itself. nih.gov These can include:

Cyclization : Converting the linear peptide into a cyclic structure can increase stability and receptor-binding efficiency by reducing conformational flexibility. nih.gov

D-Amino Acid Substitution : Replacing the natural L-amino acids with their D-enantiomers can make the resulting peptide analog more resistant to degradation by enzymes in the body. nih.gov

Amino Acid Replacement : Substituting leucine (B10760876) or valine with other natural or unnatural amino acids can fine-tune the analog's biological activity. Studies on larger peptides containing the Leu-Val sequence have shown that even single amino acid substitutions can significantly alter immunosuppressive or other biological properties. mdpi.com

Enzymatic Engineering : Advanced methods involve engineering nonribosomal peptide synthetases (NRPSs) to incorporate non-standard amino acids, offering a pathway to novel dipeptide analogs. researchgate.net

These modification strategies are summarized in the table below.

| Modification Strategy | Primary Goal | Example/Rationale | Reference |

|---|---|---|---|

| Prodrug Formulation | Enhanced delivery and targeting | Linking this compound to an anti-cancer drug to leverage PEPT1 transporters for targeted uptake in tumor cells. | acs.orgmdpi.com |

| Cyclization | Increased stability and binding affinity | Creating a cyclic version of a Leu-Val containing peptide to reduce flexibility and improve interaction with a biological target. | nih.gov |

| D-Amino Acid Substitution | Improved resistance to enzymatic degradation | Synthesizing an analog with D-Leucine or D-Valine to prolong its half-life in biological systems. | nih.gov |

| Amino Acid Replacement | Fine-tuning of biological activity | Replacing Valine with Threonine in a larger peptide sequence to alter its immunosuppressive effects. | mdpi.com |

Integration of this compound in Multi-Component Biological Systems

Future research will increasingly focus on understanding how this compound and its derivatives function within complex biological environments. This involves moving from studies of the isolated molecule to its interactions within multi-component systems.

A key area of investigation is its role as a signaling molecule. The constituent amino acids, leucine and valine, are branched-chain amino acids (BCAAs) known to be important regulators of metabolic pathways. nih.govnih.gov Leucine, for instance, is a key activator of the mTORC1 signaling pathway, which is central to muscle protein synthesis. nih.gov Catabolites of valine have also been identified as signaling molecules that can influence fatty acid transport. nih.gov Research could explore whether the dipeptide this compound itself, or its breakdown products, has unique signaling functions within cells.

Another avenue is the incorporation of this compound into biomaterials. Dipeptides are being investigated as minimalistic building blocks for self-assembling hydrogels. acs.org These injectable hydrogels have potential applications in drug delivery, tissue regeneration, and 3D cell culture. acs.org The specific properties of this compound could be harnessed to create hydrogels with tailored mechanical strength and stability for specific biomedical uses. acs.org

Furthermore, the dipeptide's interaction with transport systems remains a critical research area. The ability of di- and tripeptides to be transported by systems like PEPT1 is a cornerstone of prodrug design and oral drug delivery research. mdpi.com Understanding how this compound interacts with these transporters in the context of different tissues and competing molecules is vital for its future application.

Advanced Computational Modeling for Predictive Research

Computational modeling is an increasingly indispensable tool for accelerating peptide research and reducing reliance on extensive experimental trials. jmicrobiol.or.krnih.gov For this compound, these in silico approaches offer powerful predictive capabilities.

An efficient computational procedure has been developed specifically for determining the side-chain conformation of dipeptides containing hydrophobic amino acids like leucine and valine. acs.org This method uses quantum chemistry and NMR data to build accurate structural models, which are fundamental for understanding the dipeptide's interactions with other molecules. acs.org

Beyond basic structure, computational models can predict a range of functional properties:

Physicochemical Properties : Algorithms can predict key characteristics such as solubility and aggregation potential from the peptide sequence. jmicrobiol.or.krnih.gov This is crucial for formulation and for avoiding issues like the formation of toxic aggregates. nih.gov

Biological Interactions : Molecular dynamics (MD) simulations can model the binding of this compound to its biological targets, such as enzymes or receptors. nih.gov These simulations provide atomic-level insights into binding affinity and the dynamics of the interaction. nih.gov

Analytical Behavior : Models can predict the retention time of peptides in chromatographic systems, aiding in the development of analytical methods for detection and purification. researchgate.net

The table below outlines some key computational approaches applicable to this compound research.

| Computational Method | Application for this compound Research | Reference |

|---|---|---|

| Quantum Chemistry / Karplus Equations | Determining the precise 3D side-chain conformation of the dipeptide. | acs.org |

| Molecular Dynamics (MD) Simulations | Simulating interactions with biological targets (e.g., transporters, enzymes) and studying aggregation pathways. | nih.govnih.gov |

| Machine Learning Models | Predicting physicochemical properties like solubility or biological activities based on the peptide's sequence and composition. | jmicrobiol.or.krmdpi.com |

| Sequence-Based Retention Time Prediction | Predicting behavior in analytical techniques like liquid chromatography to speed up method development. | researchgate.net |

Translational Research Prospects and Pre-Clinical Academic Investigations

Translational research aims to bridge the gap between basic scientific discoveries and their application in medicine. For this compound, this involves exploring its potential as either a therapeutic agent itself or as a critical component of one. nih.gov Dipeptides are being investigated for a range of therapeutic uses, including as antimicrobial agents and for the treatment of cancer and neurological disorders. numberanalytics.com

A significant prospect lies in using this compound as a building block in solid-phase peptide synthesis to create more complex therapeutic peptides. osti.govchemimpex.com The challenges in this process, such as ensuring high purity and avoiding side reactions, are themselves an active area of research. osti.gov

Pre-clinical academic investigations are the first step in evaluating this potential. Such studies typically involve:

Cell-Based Assays : Testing this compound or its analogs on specific cell lines. For instance, dipeptide prodrugs of floxuridine showed enhanced growth inhibition of pancreatic cancer cells in laboratory studies. acs.orgmdpi.com

Animal Models : If cell-based studies are promising, the peptide's effects can be evaluated in animal models of disease. nih.gov This is a critical step for assessing both efficacy and potential immunogenicity. nih.gov

Pharmacokinetic Studies : Investigating how the dipeptide is absorbed, distributed, metabolized, and excreted by the body.

The development of dipeptide drugs like the nootropic Noopept and the neuroleptic Dilept demonstrates that small peptides can be successfully translated into clinical use. nih.gov With over 170 peptide drugs currently in clinical development, the pathway for translating promising research on molecules like this compound is well-established. nih.gov

Ethical Considerations in Peptide Research

As with any field of biomedical research, the investigation and development of peptides like this compound are governed by strict ethical principles. These considerations span the entire research lifecycle, from laboratory handling to potential clinical trials.

Key ethical pillars in peptide research include:

Responsible Conduct of Research : Peptides intended for laboratory investigation must be used strictly for research purposes and not for unapproved human or animal use. peptidecentral.net This requires proper handling in controlled environments, accurate labeling, and adherence to safety protocols to prevent misuse or accidental exposure. peptidecentral.net

Patient Safety and Informed Consent : In the event that a derivative of this compound progresses to clinical trials, patient safety is the highest priority. All trials must be conducted to the highest standards, and participants must give fully informed consent, meaning they are made aware of all potential risks and benefits.

Risk-Benefit Analysis : Researchers and regulatory bodies must conduct a thorough analysis to ensure that the potential benefits of a new peptide therapeutic outweigh its risks. While peptides often have fewer side effects than small-molecule drugs, potential risks like immunogenicity must be carefully evaluated. nih.gov

Access and Affordability : Should a therapeutic based on this research reach the market, ethical questions about equitable access and affordability arise. The high cost of drug development can lead to high prices, and ethical frameworks should include strategies to ensure that life-saving treatments are accessible to those who need them.

Adherence to these ethical guidelines, as set forth by regulatory agencies and publication ethics committees, is essential for maintaining public trust and ensuring that research into this compound and other peptides proceeds responsibly. benthamscience.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing H-Leu-Val-OH, and how can researchers optimize reaction conditions for higher yields?

- Methodology : Solid-phase peptide synthesis (SPPS) or solution-phase methods are commonly used. Optimization involves selecting protecting groups (e.g., Boc or Fmoc for leucine and valine residues) and coupling reagents (e.g., HBTU or DCC). Reaction parameters such as temperature (0–25°C), solvent polarity (DMF or DCM), and molar ratios (1:1.2 amino acid/activator) should be systematically tested. Purification via reversed-phase HPLC with gradients of acetonitrile/water (0.1% TFA) ensures product homogeneity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- Purity : HPLC with UV detection at 214 nm (peptide bond absorption).

- Structure :

- NMR : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm backbone connectivity (e.g., δ 0.8–1.0 ppm for valine/leucine methyl groups).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight verification (expected [M+H]+: ~245.3 g/mol).

Cross-validation using at least two methods minimizes mischaracterization risks .

Q. What are the best practices for ensuring the stability of this compound during storage and experimental use?

- Methodology : Store lyophilized peptides at –20°C under anhydrous conditions. For aqueous solutions, maintain pH 5–7 (prevents hydrolysis) and avoid repeated freeze-thaw cycles. Stability assays (e.g., HPLC monitoring over 24–72 hours) under experimental conditions (e.g., 37°C) are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR or IR) for this compound across different studies?

- Methodology :

- Replicate experimental conditions (solvent, temperature, concentration) from conflicting studies.

- Use internal standards (e.g., TMS for NMR) and compare with reference databases (e.g., Biological Magnetic Resonance Data Bank).

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Contradictions may arise from solvent polarity effects or tautomerism .

Q. What strategies are recommended for designing experiments to study the conformational dynamics of this compound in aqueous solutions?

- Methodology :

- Circular Dichroism (CD) : Monitor secondary structure propensity in varying pH/salt conditions.